4-Fluoro-3-methylphenyl carbonochloridate

Beschreibung

BenchChem offers high-quality 4-Fluoro-3-methylphenyl carbonochloridate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methylphenyl carbonochloridate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-fluoro-3-methylphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-5-4-6(12-8(9)11)2-3-7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFECTXXCJBOFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-methylphenyl carbonochloridate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated organic compounds often exhibit unique physicochemical properties that can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. 4-Fluoro-3-methylphenyl carbonochloridate, a reactive intermediate, embodies the potential of this strategy. This technical guide provides a comprehensive overview of its synthesis, characterization, and safe handling, with a particular focus on its application in the development of novel therapeutics. As a Senior Application Scientist, the following content is curated to blend theoretical knowledge with practical, field-proven insights, ensuring both scientific rigor and operational relevance.

Molecular Profile and Physicochemical Properties

4-Fluoro-3-methylphenyl carbonochloridate is the chloroformate ester of 4-fluoro-3-methylphenol. The introduction of the carbonochloridate group transforms the phenolic hydroxyl group into a highly reactive site, making it an excellent acylating agent for introducing the 4-fluoro-3-methylphenoxycarbonyl moiety into a target molecule.

Molecular Structure and Weight

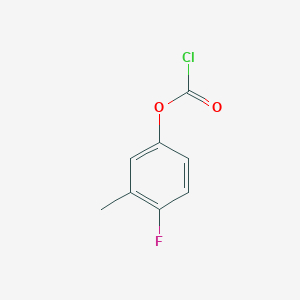

The chemical structure of 4-Fluoro-3-methylphenyl carbonochloridate is presented below:

Figure 1: Chemical structure of 4-Fluoro-3-methylphenyl carbonochloridate.

Based on its molecular formula, C₈H₆ClFO₂, the molecular weight and other key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₂ | - |

| Molecular Weight | 188.58 g/mol | [Calculated] |

| Appearance | Expected to be a colorless to light yellow liquid | [Analogy] |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, toluene); reacts with water. | [Analogy] |

Synthesis of 4-Fluoro-3-methylphenyl carbonochloridate

The synthesis of aryl chloroformates is typically achieved by the reaction of the corresponding phenol with phosgene or a phosgene equivalent, such as triphosgene.[1] Triphosgene, being a solid, is often preferred in a laboratory setting for its comparative ease of handling over gaseous phosgene.[2]

Reaction Mechanism: Phenol Phosgenation

The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of phosgene (or its in-situ generated equivalent from triphosgene). The subsequent elimination of a chloride ion and a proton (facilitated by a base) yields the aryl chloroformate.

Figure 2: Generalized mechanism for the formation of an aryl chloroformate.

Detailed Experimental Protocol (Triphosgene Method)

This protocol is a representative procedure based on established methods for the synthesis of aryl chloroformates from phenols using triphosgene.[3] Extreme caution must be exercised as this reaction generates phosgene in situ, which is highly toxic. All operations must be performed in a well-ventilated fume hood.

Materials:

-

4-Fluoro-3-methylphenol (1.0 eq)

-

Triphosgene (0.35-0.40 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Pyridine or Triethylamine (1.0-1.2 eq)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Nitrogen or Argon atmosphere

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of 4-fluoro-3-methylphenol in anhydrous dichloromethane.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Triphosgene: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred solution of the phenol.

-

Base Addition: A solution of pyridine or triethylamine in anhydrous dichloromethane is added dropwise via the dropping funnel, maintaining the temperature at 0-5 °C. The formation of a precipitate (pyridinium or triethylammonium hydrochloride) will be observed.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.

-

Work-up:

-

The reaction mixture is filtered to remove the precipitated hydrochloride salt.

-

The filtrate is carefully washed with cold dilute hydrochloric acid (to remove excess pyridine/triethylamine), followed by cold saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature to avoid decomposition of the product.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure 4-Fluoro-3-methylphenyl carbonochloridate.[1]

Analytical Characterization

Due to the lack of publicly available spectral data for 4-Fluoro-3-methylphenyl carbonochloridate, the expected spectral characteristics are inferred from data for the closely related compound, 4-fluorophenyl chloroformate.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methyl group will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the chloroformate group, the aromatic carbons (with C-F coupling), and the methyl carbon. The carbonyl carbon is expected to appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum is a crucial tool for confirming the formation of the chloroformate. The most characteristic absorption band will be a strong C=O stretching vibration of the chloroformate group, typically observed in the range of 1770-1800 cm⁻¹. Other significant peaks will correspond to C-F stretching and aromatic C-H and C=C stretching vibrations.[4]

Safe Handling, Storage, and Disposal

Aryl chloroformates are hazardous materials and must be handled with appropriate safety precautions.

Hazard Identification and Personal Protective Equipment (PPE)

-

Toxicity: Aryl chloroformates are toxic if swallowed, in contact with skin, or if inhaled.[5] They are corrosive and can cause severe skin burns and eye damage.

-

Reactivity: They react with water, alcohols, and amines. The reaction with water produces hydrochloric acid.

-

PPE: When handling 4-Fluoro-3-methylphenyl carbonochloridate, it is imperative to wear chemical-resistant gloves, a lab coat, and chemical splash goggles. All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of vapors.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as bases, alcohols, and amines.

Disposal

Waste material should be treated as hazardous. Small quantities can be slowly and carefully added to a stirred, cold solution of sodium hydroxide to hydrolyze the chloroformate. The resulting solution should be neutralized before disposal in accordance with local regulations.

Applications in Drug Discovery and Medicinal Chemistry

The 4-fluoro-3-methylphenyl moiety is a valuable pharmacophore in drug design. The presence of a fluorine atom can block metabolic oxidation at the para-position, enhancing the metabolic stability and bioavailability of a drug candidate. The methyl group provides a point for steric and electronic modulation.

4-Fluoro-3-methylphenyl carbonochloridate serves as a key reagent for introducing this beneficial structural motif into a variety of molecular scaffolds. It can be used to synthesize:

-

Carbonates: By reacting with alcohols or phenols.

-

Carbamates: By reacting with primary or secondary amines. These are important functional groups in many active pharmaceutical ingredients (APIs).

-

Ureas: Through reaction with amines to form a carbamate, which can be further derivatized.

The strategic use of this reagent allows medicinal chemists to rapidly generate libraries of compounds with modified pharmacokinetic and pharmacodynamic profiles, accelerating the lead optimization process in drug discovery.

Conclusion

4-Fluoro-3-methylphenyl carbonochloridate is a valuable and reactive intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis requires careful handling of hazardous reagents, but the protocols are well-established. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development. The ability to strategically introduce the 4-fluoro-3-methylphenyl group provides a powerful tool for medicinal chemists to enhance the properties of potential drug candidates.

References

-

PubChem. (n.d.). 4-Fluorophenyl chloroformate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenyl chloroformate. National Center for Biotechnology Information. Retrieved from [Link]

- US Patent US6919471B2. (2005).

- Kyte, R. A., & Brown, D. (2015). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2283-2288.

-

Wikipedia. (n.d.). Triphosgene. Retrieved from [Link]

- BASF. (n.d.).

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- US Patent US5616771A. (1997).

- US Patent US5274164A. (1993).

- US Patent US4626601A. (1986).

- US Patent US2496091A. (1950).

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl) phosphine oxide (4‐FPO), epoxy resin (EP), and EP/4‐FPO. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ). Retrieved from [Link]

- Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.

- Indian Journal of Chemistry. (2001).

-

Bio-Fine. (n.d.). PHENYL CHLOROFORMATE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

Sources

- 1. 4-Fluorophenyl chloroformate | C7H4ClFO2 | CID 2733256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 4-Chlorophenyl chloroformate | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Fluoro-3-methylphenyl carbonochloridate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and biological properties. The 4-fluoro-3-methylphenyl moiety is a particularly valuable building block, and its activated derivatives are of significant interest to synthetic chemists. This guide provides a comprehensive technical overview of 4-Fluoro-3-methylphenyl carbonochloridate (CAS 1001095-14-2), a reactive intermediate poised for applications in the synthesis of novel bioactive molecules.

As a Senior Application Scientist, this document is structured to provide not just a recitation of facts, but a cohesive narrative that explains the why behind the chemistry. We will delve into the compound's intrinsic properties, the logic of its synthesis, its predictable yet powerful reactivity, and its potential in the development of next-generation pharmaceuticals and agrochemicals.

Core Chemical Properties

4-Fluoro-3-methylphenyl carbonochloridate is a halogenated aromatic compound featuring a highly reactive chloroformate functional group. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring influences the reactivity of the chloroformate moiety.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1001095-14-2 | Chemical Supplier Data |

| Molecular Formula | C₈H₆ClFO₂ | Calculated |

| Molecular Weight | 188.58 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

Note: The absence of extensive physical data underscores the compound's primary role as a reactive intermediate, which is typically generated and used in situ or stored for short periods before further reaction.

Structural Visualization and Reactive Sites

The structure of 4-Fluoro-3-methylphenyl carbonochloridate is defined by the substituted aromatic ring and the electrophilic carbonyl carbon of the chloroformate group.

Caption: Structure of 4-Fluoro-3-methylphenyl carbonochloridate highlighting the electrophilic carbonyl carbon.

The primary site of reactivity is the carbonyl carbon of the chloroformate group. It is highly electrophilic due to the presence of two adjacent electronegative atoms (oxygen and chlorine), making it susceptible to attack by a wide range of nucleophiles.

Synthesis of 4-Fluoro-3-methylphenyl carbonochloridate

The synthesis of aryl chloroformates is a well-established transformation in organic chemistry, typically proceeding from the corresponding phenol.[1] The most common method involves the reaction of the phenol with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene.

Precursor: 4-Fluoro-3-methylphenol

The immediate precursor for the synthesis is 4-fluoro-3-methylphenol (CAS 452-70-0). This starting material is commercially available and its synthesis is documented in the literature.

General Synthetic Protocol

Reaction Scheme:

Sources

An In-Depth Technical Guide to 4-Fluoro-3-methylphenyl carbonochloridate

Prepared by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Intermediates

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can profoundly improve the efficacy and pharmacokinetic profile of bioactive molecules.[1] 4-Fluoro-3-methylphenyl carbonochloridate (CAS No. 1001095-14-2) emerges as a highly valuable, specialized building block in this context. It provides a direct and efficient route to introduce the 4-fluoro-3-methylphenyl moiety, a structural motif present in a variety of potent chemical entities. This guide offers an in-depth examination of its structure, synthesis, reactivity, and application, tailored for researchers and development professionals who require a reliable and technically robust understanding of this key intermediate.

Molecular Structure and Core Properties

4-Fluoro-3-methylphenyl carbonochloridate is an aryl chloroformate ester. The molecule consists of a benzene ring substituted with a fluorine atom, a methyl group, and a carbonochloridate functional group. The spatial arrangement of these substituents (fluoro at position 4, methyl at position 3 relative to the chloroformate) is critical to its reactivity and the properties of its downstream derivatives.

Physicochemical and Spectroscopic Data

The key identifiers and properties of 4-Fluoro-3-methylphenyl carbonochloridate are summarized below. It is crucial to note that while physical and safety data are available from commercial suppliers, detailed public spectroscopic data is limited. The NMR data presented is predicted based on established principles of substituent effects on chemical shifts, derived from the precursor 4-Fluoro-3-methylphenol.

| Property | Value | Source(s) |

| IUPAC Name | 4-fluoro-3-methylphenyl carbonochloridate | N/A |

| CAS Number | 1001095-14-2 | [3] |

| Molecular Formula | C₈H₆ClFO₂ | [3] |

| Molecular Weight | 188.58 g/mol | [3] |

| SMILES | O=C(OC1=CC=C(C(C)=C1)F)Cl | [3] |

| Boiling Point | No data available | [3] |

| Predicted ¹H NMR | δ ~7.1-7.4 (m, 3H, Ar-H), 2.3 (s, 3H, Ar-CH₃) | Predicted Data |

| Predicted ¹³C NMR | δ ~155-160 (d, C-F), ~150 (C=O), ~115-135 (Ar-C), ~15 (Ar-CH₃) | Predicted Data |

| IR Spectroscopy | Strong C=O stretch (~1780-1800 cm⁻¹) | Predicted Data |

Synthesis and Mechanistic Rationale

The primary and most industrially viable route for the synthesis of 4-Fluoro-3-methylphenyl carbonochloridate is the reaction of its corresponding phenol, 4-Fluoro-3-methylphenol, with a phosgenating agent.

The Phosgenation Reaction: A Self-Validating System

The conversion of a phenol to an aryl chloroformate is a classic nucleophilic acyl substitution. The phenolic oxygen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the phosgenating agent.

Choice of Reagent: While phosgene (COCl₂) gas is the most direct reagent, its extreme toxicity makes it hazardous for laboratory-scale synthesis.[4] A safer and more manageable alternative is triphosgene (bis(trichloromethyl) carbonate), a stable solid that decomposes in situ to generate phosgene under controlled conditions.[5] This choice enhances the safety and trustworthiness of the protocol, as the hazardous reagent is generated only as needed.

Causality of Reaction Conditions:

-

Solvent: An inert aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.

-

Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is required. Its role is twofold: first, to deprotonate the phenol, increasing its nucleophilicity, and second, to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the equilibrium towards the product, ensuring a high yield.

-

Temperature Control: The reaction is typically initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction between the activated phenol and the phosgenating agent. Allowing the reaction to slowly warm to room temperature ensures complete conversion.

Illustrative Synthesis Workflow

The following diagram outlines the logical flow for the synthesis of the title compound.

Caption: Workflow for the synthesis of 4-Fluoro-3-methylphenyl carbonochloridate.

Chemical Reactivity and Applications

The synthetic utility of 4-Fluoro-3-methylphenyl carbonochloridate lies in the high reactivity of the chloroformate group, which behaves as an excellent acylating agent.

Nucleophilic Acyl Substitution: The Core Mechanism

The molecule readily undergoes nucleophilic acyl substitution, where a nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. This proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group. The stability of the resulting phenoxide ion further facilitates this process.

Caption: Mechanism of nucleophilic acyl substitution with 4-Fluoro-3-methylphenyl carbonochloridate.

This reactivity makes it an ideal reagent for forming stable linkages, most notably in the synthesis of carbamates and carbonates.

Application in Agrochemical and Pharmaceutical Synthesis

The 4-fluoro-3-methylphenyl moiety is a valuable pharmacophore and toxophore. Its inclusion in a larger molecule can enhance biological activity. While specific public examples using CAS 1001095-14-2 are scarce, its primary application is the synthesis of N-aryl carbamates, a class of compounds with widespread use as herbicides, insecticides, and pharmaceutical agents.[6]

-

In Agrochemicals: Many commercial pesticides are carbamate esters.[5] The 4-fluoro-3-methylphenyl group can confer specific herbicidal or insecticidal activity by improving binding to target enzymes and resisting metabolic degradation in the target organism or environment.[1][2]

-

In Pharmaceuticals: Carbamate linkages are used as stable isosteres for amide bonds in peptidomimetics or as prodrug functionalities. The introduction of the fluorinated phenyl group via this chloroformate can be a key step in synthesizing drug candidates for various therapeutic areas.

Detailed Experimental Protocol: Synthesis of a Representative Carbamate

This protocol describes a representative, self-validating procedure for the synthesis of an N-aryl carbamate using 4-Fluoro-3-methylphenyl carbonochloridate. The successful formation of the product, verifiable by standard analytical techniques (TLC, NMR, MS), validates the reactivity of the starting material and the soundness of the methodology.

Objective: To synthesize N-(n-butyl)-4-fluoro-3-methylphenyl carbamate.

Materials:

-

4-Fluoro-3-methylphenyl carbonochloridate (1.0 eq)

-

n-Butylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Fluoro-3-methylphenyl carbonochloridate (1.0 eq) in anhydrous DCM (approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Nucleophile Addition: In a separate flask, prepare a solution of n-butylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the amine solution dropwise to the stirred chloroformate solution at 0 °C over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-(n-butyl)-4-fluoro-3-methylphenyl carbamate.

Safety and Handling: A Trust-Based Approach

4-Fluoro-3-methylphenyl carbonochloridate is a hazardous chemical that demands rigorous adherence to safety protocols. A trustworthy experimental design inherently includes robust safety measures.

GHS Hazard Identification:

-

Classification: Acutely toxic (Oral, Dermal, Inhalation), Causes severe skin burns and eye damage, May be corrosive to metals.[3]

-

Signal Word: Danger[3]

-

Hazard Statements: H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[3]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat must be worn.

-

-

Moisture Sensitivity: Chloroformates react with water (hydrolyze) to release HCl gas. All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Spill and Disposal:

-

In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand).

-

Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.

References

-

Jeschke, P. (2023). Recent developments in fluorine‐containing pesticides. Pest Management Science. Available at: [Link]

-

Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. Available at: [Link]

- U.S. Patent No. 4,272,441. (1981). Preparation of carbamates. Google Patents.

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

-

Zhang, Z., & Lu, Y. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. National Institutes of Health. Available at: [Link]

-

Al-Masum, M. (2016). A decade review of triphosgene and its applications in organic reactions. Journal of the Saudi Chemical Society. Available at: [Link]

- U.S. Patent No. 5,274,164. (1993). Preparation of aryl chloroformates. Google Patents.

-

O'Hagan, D. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Available at: [Link]

-

Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Available at: [Link]

-

Ogawa, Y., & Ojima, I. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry. Available at: [Link]

-

Petrosino, S., et al. (2016). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. ResearchGate. Available at: [Link]

-

Tlili, A., et al. (2025). Access to N‐Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives. Angewandte Chemie International Edition. Available at: [Link]

- U.S. Patent No. 11,382,979. (2022). Biodegradable lipids for the delivery of active agents. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 6. US20130289295A1 - Diastereoselective preparation of bicyclo[2.2.2]octan-2-one compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-methylphenyl carbonochloridate

This guide provides a comprehensive safety overview for 4-Fluoro-3-methylphenyl carbonochloridate (CAS No. 1001095-14-2), a reactive chemical intermediate. The information herein is intended for researchers, chemists, and drug development professionals who may handle this compound. The directive of this document is to move beyond a simple recitation of safety data sheet (SDS) points and to provide a deeper, mechanistic understanding of the hazards involved, thereby fostering a proactive safety culture in the laboratory.

The core principle underpinning the safe use of this compound is an unwavering respect for its high acute toxicity and corrosivity. All handling protocols must be designed to eliminate any possibility of direct contact or inhalation.

Chemical Identity and Core Hazard Profile

4-Fluoro-3-methylphenyl carbonochloridate is a halogenated organic compound belonging to the chloroformate ester family. This functional group is notoriously reactive and is the primary driver of the compound's hazardous properties.

| Identifier | Data | Source |

| Chemical Name | 4-Fluoro-3-methylphenyl carbonochloridate | [1] |

| CAS Number | 1001095-14-2 | [1] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| UN Number | 3277 | [1] |

The primary danger of this substance lies in its dual nature as both a potent toxin and a corrosive agent. It is classified as fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1]

GHS Hazard Classification and Mechanistic Rationale

The Globally Harmonized System (GHS) classification provides a universal language for understanding the chemical's dangers. The classifications for this compound demand the highest level of precaution.[1]

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 1) | H300: Fatal if swallowed | 💀 | Danger |

| Acute Toxicity, Dermal (Category 1) | H310: Fatal in contact with skin | 💀 | Danger |

| Acute Toxicity, Inhalation (Category 1) | H330: Fatal if inhaled | 💀 | Danger |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | corrosive | Danger |

| Corrosive to Metals (Category 1) | H290: May be corrosive to metals | corrosive | Danger |

Expert Rationale: The high reactivity of the chloroformate group (-O-CO-Cl) is central to its toxicity. Upon contact with water, including moisture on the skin, in the eyes, or in the respiratory tract, it can hydrolyze to produce hydrochloric acid (HCl) and the corresponding phenol. This accounts for its severe corrosive effects.[2] Systemically, chloroformates are potent alkylating agents that can react with biological nucleophiles, leading to widespread cellular damage and organ failure, which explains the profound and rapid systemic toxicity. The "Fatal" classification indicates that even small exposures can be lethal.

Engineering Controls and Personal Protective Equipment (PPE): A Non-Negotiable System

Given the extreme inhalation toxicity and corrosivity, primary containment through engineering controls is mandatory. PPE serves as a critical final barrier and should never be considered a substitute for proper containment.

Hierarchy of Controls Workflow

This diagram illustrates the mandatory progression of safety measures, from most to least effective. Reliance on PPE alone is a failure of the safety system.

Caption: First-aid workflow for exposure to 4-Fluoro-3-methylphenyl carbonochloridate.

Experimental Protocol: Accidental Release Response

-

Evacuate : Immediately evacuate the area except for trained response personnel.

-

Ventilate : Ensure the area is well-ventilated (fume hood running).

-

Isolate : Prevent the spill from spreading. Do not let the product enter drains.

-

PPE : Responders must wear full PPE, including a self-contained breathing apparatus (SCBA) for large spills.

-

Neutralize/Absorb : Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use combustible materials like paper towels.

-

Collect : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. [3]7. Decontaminate : Clean the spill area thoroughly with a suitable decontamination solution as recommended by your EHS department.

Fire-Fighting Measures (P370+P378) * Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam. Do not use water , as it will react violently and produce corrosive gas.

-

Hazards : Thermal decomposition can produce toxic fumes of hydrogen chloride, hydrogen fluoride, and carbon oxides.

-

Firefighter Protection : Firefighters must wear SCBA and full protective gear to prevent any contact with fumes, vapors, or the substance itself. [4]

References

-

4-Fluoro-3-methylphenol | C7H7FO | CID 2737394 . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

4-Fluoro-3-methylphenol CAS 452-70-0 . Home Sunshine Pharma. Available from: [Link]

-

(4-Fluoro-3-methoxyphenyl)methyl carbonochloridate | C9H8ClFO3 . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

First Aid Procedures for Chemical Hazards . NIOSH - CDC. Available from: [Link]

-

SAFETY DATA SHEET PRF 4-44 FL . Tme.eu. Available from: [Link]

-

Chloroformates Acute Exposure Guideline Levels . NCBI - NIH. Available from: [Link]

-

GHS Hazardous Chemical Information List . Safe Work Australia. Available from: [Link]

-

First Aid: Chemical Exposure . University of Rochester Medical Center. Available from: [Link]

-

HF Safety Information . Calgonate®. Available from: [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to 4-Fluoro-3-methylphenyl carbonochloridate in Advanced Chemical Synthesis

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine and methylated phenyl rings into molecular scaffolds is a well-established strategy for enhancing potency, metabolic stability, and overall efficacy. This guide provides an in-depth technical overview of 4-Fluoro-3-methylphenyl carbonochloridate, a key chemical intermediate designed for the precise installation of the 4-fluoro-3-methylphenoxy group, primarily for the synthesis of advanced carbamate derivatives. As a reactive building block, it serves as a critical tool for researchers and synthetic chemists aiming to develop next-generation pharmaceuticals and agrochemicals.

Core Chemical Identity and Properties

4-Fluoro-3-methylphenyl carbonochloridate (CAS No. 1001095-14-2) is a highly reactive organic compound belonging to the chloroformate class of reagents.[1] Its structure is characterized by a 4-fluoro-3-methylphenol moiety attached to a carbonyl chloride group. This combination renders the molecule an excellent electrophile, primed for nucleophilic attack at the carbonyl carbon.

| Property | Value | Source |

| CAS Number | 1001095-14-2 | [1] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| Physical State | Liquid (typical for similar compounds) | Inferred from related compounds |

| Primary Hazard | Corrosive, toxic | [1] |

The Strategic Role in Carbamate Synthesis

The principal application of 4-Fluoro-3-methylphenyl carbonochloridate lies in its role as a carbamoylating agent. Chloroformates are well-established reagents for the synthesis of carbamates through their reaction with primary or secondary amines.[2] This reaction is a cornerstone of organic synthesis, providing a reliable method for creating a stable linkage between a substituted phenyl group and an amine-containing fragment.

The resulting aryl carbamates are significant in their own right as potential bioactive molecules or as crucial intermediates in the synthesis of more complex targets. The 4-fluoro-3-methylphenyl moiety, once incorporated, can significantly influence the pharmacological or biological properties of the final compound.

Experimental Workflow: Carbamate Synthesis

The following diagram outlines the general workflow for the synthesis of a 4-fluoro-3-methylphenyl carbamate using 4-Fluoro-3-methylphenyl carbonochloridate.

Caption: Generalized workflow for the synthesis of carbamates.

Detailed Protocol: Synthesis of a Generic N-Aryl-(4-fluoro-3-methylphenyl) Carbamate

This protocol is a representative example based on established procedures for carbamate synthesis.[2]

Materials:

-

Amine (substrate)

-

4-Fluoro-3-methylphenyl carbonochloridate

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Drying agent (e.g., anhydrous Magnesium Sulfate or Sodium Sulfate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate in the chosen anhydrous solvent.

-

Add the tertiary amine base to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add 4-Fluoro-3-methylphenyl carbonochloridate to the stirred solution. Maintain the temperature during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically monitored by TLC or LC-MS) until the reaction is complete.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure N-Aryl-(4-fluoro-3-methylphenyl) carbamate.

Rationale for Use in Bioactive Compound Synthesis

The inclusion of the 4-fluoro-3-methylphenyl moiety is a strategic decision in drug and agrochemical design. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. It can also increase lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, the electronic properties of fluorine can influence the pKa of nearby functional groups, potentially improving binding affinity to target proteins.

The methyl group provides another point of steric and electronic modulation. This combination of substituents on the phenyl ring makes the resulting carbamates attractive candidates for screening in various biological assays or as precursors for further chemical modification. While direct examples for 4-Fluoro-3-methylphenyl carbonochloridate are not prevalent in public literature, the synthesis of structurally similar compounds, such as propyl N-(4-fluoro-3-methylphenyl)carbamate, highlights the utility of this chemical scaffold.

Synthesis of 4-Fluoro-3-methylphenyl carbonochloridate

The synthesis of aryl chloroformates is typically achieved through the reaction of the corresponding phenol with phosgene or a phosgene equivalent (e.g., diphosgene or triphosgene). In the case of 4-Fluoro-3-methylphenyl carbonochloridate, the precursor would be 4-fluoro-3-methylphenol.

Synthetic Pathway

Caption: Synthesis of the target compound from its phenol precursor.

Safety and Handling

4-Fluoro-3-methylphenyl carbonochloridate is a reactive and hazardous chemical.[1] As with all chloroformates, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Inhalation of its vapors is toxic.[1]

Conclusion

4-Fluoro-3-methylphenyl carbonochloridate is a valuable, albeit specialized, chemical intermediate. Its primary utility is in the synthesis of carbamates, which are important motifs in a wide range of biologically active compounds. The strategic placement of the fluorine and methyl groups on the phenyl ring makes this reagent particularly useful for researchers in the fields of medicinal chemistry and agrochemical development who are looking to fine-tune the properties of their lead compounds. Its high reactivity necessitates careful handling, but also ensures its efficiency as a synthetic tool.

References

-

PubChem. Propyl N-(4-fluoro-3-methylphenyl)carbamate. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. [Link]

Sources

Spectroscopic data for 4-Fluoro-3-methylphenyl carbonochloridate

An In-Depth Technical Guide to the Spectroscopic Data of 4-Fluoro-3-methylphenyl carbonochloridate

Introduction

4-Fluoro-3-methylphenyl carbonochloridate (CAS Number: 1001095-14-2) is an important chemical intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the reactive carbonochloridate group, which can readily undergo nucleophilic substitution, and the substituted phenyl ring, which allows for the introduction of a 4-fluoro-3-methylphenyl moiety into a target molecule.

Accurate structural elucidation and purity assessment of 4-Fluoro-3-methylphenyl carbonochloridate are paramount for its effective use in synthesis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides a comprehensive overview and interpretation of the predicted spectroscopic data for 4-Fluoro-3-methylphenyl carbonochloridate, offering researchers and drug development professionals a detailed reference for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of 4-Fluoro-3-methylphenyl carbonochloridate features a benzene ring substituted with a fluorine atom, a methyl group, and a carbonochloridate group. The relative positions of these substituents (fluoro at position 4, methyl at position 3, and the carbonochloridate at position 1) create a specific pattern of signals in its spectroscopic profiles.

Caption: Molecular structure of 4-Fluoro-3-methylphenyl carbonochloridate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Fluoro-3-methylphenyl carbonochloridate in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl group protons.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.4 | d | 1H | Ar-H |

| ~7.1-7.2 | d | 1H | Ar-H |

| ~7.0-7.1 | t | 1H | Ar-H |

| ~2.3 | s | 3H | -CH₃ |

Data predicted using NMRDB.org[1]

Interpretation:

-

Aromatic Protons (δ ~7.0-7.4 ppm): The three protons on the benzene ring are in different chemical environments and will therefore have distinct signals. Due to spin-spin coupling with each other and with the fluorine atom, these signals are expected to appear as multiplets (doublets and a triplet). The electron-withdrawing nature of the carbonochloridate group and the fluorine atom will cause these protons to be deshielded and appear in the downfield region of the spectrum.[2]

-

Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group are equivalent and will appear as a singlet, as there are no adjacent protons to couple with. The position of this signal is in the typical region for a methyl group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-3-methylphenyl carbonochloridate in about 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-Fluoro-3-methylphenyl carbonochloridate will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~150 | C=O |

| ~148 | C-O |

| ~132 | C-CH₃ |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~118 (d, ²JCF ≈ 20 Hz) | Ar-C |

| ~16 | -CH₃ |

Data predicted using NMRDB.org[1]

Interpretation:

-

Carbonyl Carbon (δ ~150 ppm): The carbon of the carbonochloridate group is highly deshielded due to the electronegativity of the two oxygen atoms and the chlorine atom, and thus appears far downfield.

-

Aromatic Carbons (δ ~118-160 ppm): The six aromatic carbons are in unique chemical environments and will each produce a separate signal. The carbon directly bonded to the fluorine atom (C-F) will appear as a doublet due to strong one-bond coupling with the ¹⁹F nucleus. The adjacent carbons will show smaller two-bond couplings to fluorine.[3]

-

Methyl Carbon (δ ~16 ppm): The carbon of the methyl group is the most shielded and appears in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration of the sample may be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a frequency of 75 MHz or higher.

-

Processing: Process the data using a Fourier transform and phase the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Fluoro-3-methylphenyl carbonochloridate will show characteristic absorption bands for the carbonyl group, the C-F bond, the aromatic ring, and the C-Cl bond.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~1780 | C=O stretch (chloroformate) | Strong |

| ~1600, 1500 | C=C stretch (aromatic) | Medium |

| ~1200 | C-F stretch | Strong |

| ~1100-1200 | C-O stretch | Strong |

| ~700-800 | C-Cl stretch | Medium |

Data predicted using Cheminfo.org[4]

Interpretation:

-

C=O Stretch (~1780 cm⁻¹): The most prominent peak in the IR spectrum is expected to be the strong absorption due to the carbonyl stretch of the chloroformate group. This appears at a relatively high wavenumber due to the electron-withdrawing effect of the chlorine atom.[5]

-

Aromatic C=C Stretches (~1600, 1500 cm⁻¹): These medium-intensity bands are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-F Stretch (~1200 cm⁻¹): A strong absorption band corresponding to the stretching vibration of the carbon-fluorine bond is expected in this region.

-

C-O Stretch (~1100-1200 cm⁻¹): The stretching vibrations of the C-O single bonds of the ester group will also give rise to strong absorptions.

-

C-Cl Stretch (~700-800 cm⁻¹): The carbon-chlorine stretching vibration will appear as a medium-intensity band in the fingerprint region of the spectrum.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained from a neat liquid sample placed between two salt (NaCl or KBr) plates or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 188/190 | [M]⁺ (Molecular ion) |

| 153 | [M - Cl]⁺ |

| 125 | [M - COCl]⁺ |

Interpretation:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 188, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 190, with an intensity of about one-third of the M⁺ peak, will also be observed due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: The molecular ion can undergo fragmentation through various pathways. The most likely fragmentation involves the loss of a chlorine radical to form an acylium ion at m/z 153. Another common fragmentation pathway is the loss of the entire chloroformyl radical (•COCl) to give a fragment at m/z 125.[1]

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron impact (EI) ionization is a common method for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of 4-Fluoro-3-methylphenyl carbonochloridate. The predicted spectroscopic data presented in this guide, based on established principles and computational tools, serve as a valuable reference for researchers in confirming the identity and purity of this important chemical intermediate. The detailed interpretation of the spectra highlights the key structural features of the molecule and provides a framework for the analysis of experimental data.

References

-

NMRDB.org: An online resource for NMR prediction. [Link]

-

ACD/Labs. NMR Prediction Software. [Link]

-

Mestrelab Research. Mnova NMRPredict. [Link]

-

CFM-ID: A tool for MS-spectra prediction. [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

G. Arsenault, et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3803-14. [Link]

-

Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. [Link]

- P. H. J. Ooms. (2000). A priori prediction of mass spectra. International Journal of Mass Spectrometry, 200(1-3), 575-597.

-

Wiley Science Solutions. (2023). Wiley Launches New Database of Predicted Infrared Spectra. [Link]

-

M. D. L. de la Huerga, et al. (2016). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 21(4), 463. [Link]

-

S. Liu, et al. (2012). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 915-921. [Link]

- A. J. P. Eerd, et al. (2012). O-17 NMR studies of ortho-substituent effects in substituted phenyl tosylates. Magnetic Resonance in Chemistry, 50(12), 801-807.

-

Revvity Signals Software. ChemDraw. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

- M. M. El-ajaily, et al. (2011). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. Journal of Molecular Structure, 994(1-3), 237-244.

-

OpenStax. Infrared Spectra of Some Common Functional Groups. [Link]

-

Y. Wang, et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 711. [Link]

-

University of Pardubice. Table of Characteristic IR Absorptions. [Link]

-

D. T. T. Tran, et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9419-9432. [Link]

-

J. B. McMahon, et al. (2008). Comparison of Highly-Fluorinated Chloroformates as Direct Aqueous Sample Derivatizing Agents for Hydrophilic Analytes and Drinking-Water Disinfection By-Products. Journal of Chromatographic Science, 46(4), 332-343. [Link]

Sources

A Senior Application Scientist's Guide to 4-Fluoro-3-methylphenyl carbonochloridate for Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased bioavailability, and improved binding affinity to their biological targets. Among the vast arsenal of fluorinated building blocks, 4-Fluoro-3-methylphenyl carbonochloridate has emerged as a critical reagent for the introduction of the 4-fluoro-3-methylphenoxy moiety, a group that can significantly modulate the physicochemical and pharmacological properties of a lead compound. This guide, written from the perspective of a seasoned application scientist, aims to provide an in-depth technical overview of 4-Fluoro-3-methylphenyl carbonochloridate, its commercial suppliers, synthesis, and applications in pharmaceutical research and development.

The Strategic Importance of the 4-Fluoro-3-methylphenyl Moiety in Drug Discovery

The introduction of a fluorine atom and a methyl group on a phenyl ring offers a nuanced approach to molecular design. The fluorine atom, with its high electronegativity and small van der Waals radius, can alter the electronic properties of the aromatic ring, influence pKa, and form favorable hydrogen bonds with protein targets.[1][2] The methyl group provides a lipophilic handle and can create steric interactions that enhance binding selectivity. The combination of these two substituents in the 4-fluoro-3-methylphenyl group provides a unique structural motif for optimizing drug candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3]

Commercial Availability and Supplier Evaluation

For any research and development program, a reliable supply of high-quality starting materials is paramount. 4-Fluoro-3-methylphenyl carbonochloridate, identified by its CAS number 1001095-14-2 , is available from a number of commercial suppliers. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, lead times, and the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Below is a comparative table of some of the key suppliers of 4-Fluoro-3-methylphenyl carbonochloridate:

| Supplier | Purity | Available Quantities | Typical Lead Time | Additional Information |

| BLD Pharm | ≥97% | Grams to Kilograms | Inquire | Provides basic safety and product information on their website.[4] |

| Pharmaffiliates | Inquire | Inquire | Inquire | Lists the compound as part of their API impurities and research chemicals catalog. |

It is crucial to note that the precursor, 4-Fluoro-3-methylphenol (CAS: 452-70-0) , is more widely available from a broader range of suppliers, offering an alternative route for the in-house synthesis of the target carbonochloridate.

Synthesis of 4-Fluoro-3-methylphenyl carbonochloridate: A Validated Laboratory Protocol

The most common and efficient method for the preparation of aryl chloroformates is the reaction of the corresponding phenol with a phosgenating agent.[5][6] While phosgene gas is highly effective, its extreme toxicity necessitates specialized handling procedures. A safer and more convenient alternative for laboratory-scale synthesis is the use of triphosgene (bis(trichloromethyl) carbonate), a stable solid that generates phosgene in situ.[7][8]

Reaction Principle

The synthesis involves the reaction of 4-Fluoro-3-methylphenol with triphosgene in the presence of a base, typically a tertiary amine like pyridine or triethylamine, which acts as a catalyst and scavenges the liberated HCl.[9]

Figure 1: Conceptual workflow for the synthesis of 4-Fluoro-3-methylphenyl carbonochloridate.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of highly hazardous materials. All work must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

Materials:

-

4-Fluoro-3-methylphenol (1.0 eq)

-

Triphosgene (0.35 - 0.40 eq)

-

Pyridine (3.0 eq)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a gas outlet connected to a scrubber containing an aqueous sodium hydroxide solution to neutralize any excess phosgene.

-

Charging Reactants: Under a positive pressure of nitrogen, charge the flask with a solution of 4-Fluoro-3-methylphenol in anhydrous toluene.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Base and Phosgenating Agent: Slowly add pyridine to the stirred solution. In a separate, dry container, dissolve triphosgene in anhydrous toluene. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, carefully purge the reaction flask with nitrogen for at least one hour to remove any residual phosgene, ensuring the outlet gas is bubbled through the NaOH scrubber.

-

Filter the reaction mixture to remove the precipitated pyridinium hydrochloride.

-

Transfer the filtrate to a separatory funnel and wash sequentially with cold water and saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation to yield 4-Fluoro-3-methylphenyl carbonochloridate as a clear liquid.[6]

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The presence of the characteristic carbonyl chloride peak in the IR spectrum is also a key indicator of successful synthesis.

Applications in Drug Development: A Mechanistic Perspective

4-Fluoro-3-methylphenyl carbonochloridate is a versatile reagent for introducing the 4-fluoro-3-methylphenoxy group into a variety of molecules, most commonly through the formation of carbamates, carbonates, and ureas.

Figure 2: Key synthetic transformations utilizing 4-Fluoro-3-methylphenyl carbonochloridate.

An illustrative example of its application is in the synthesis of novel kinase inhibitors. Many kinase inhibitors possess a urea or carbamate linkage that is critical for binding to the enzyme's active site. By reacting 4-Fluoro-3-methylphenyl carbonochloridate with an appropriate amine-containing fragment of a drug candidate, medicinal chemists can introduce the 4-fluoro-3-methylphenoxy moiety to probe its effect on potency, selectivity, and pharmacokinetic properties.

Safety and Handling

4-Fluoro-3-methylphenyl carbonochloridate is a corrosive and toxic compound. It is a lachrymator and can cause severe skin and eye burns. Inhalation may be fatal.[4] All handling should be performed in a chemical fume hood with appropriate PPE. In case of accidental exposure, immediate medical attention is necessary. The Safety Data Sheet (SDS) provided by the supplier should be consulted for detailed safety information before handling this chemical.

Conclusion

4-Fluoro-3-methylphenyl carbonochloridate is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its ability to introduce the strategically important 4-fluoro-3-methylphenoxy moiety makes it a powerful tool for medicinal chemists in the optimization of drug candidates. A thorough understanding of its commercial availability, synthesis, and safe handling is essential for its effective utilization in a research and development setting. This guide provides a comprehensive overview to assist researchers in harnessing the full potential of this important reagent.

References

- U.S.

- U.S.

-

Kobe University, "Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform." [Link]

-

Eckert, H. (2010). Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. [Link]

-

Mehta, M., & Shringarpure, M. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(9), 2119-2146. [Link]

-

Solomon, V. R., & Lee, H. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6332. [Link]

-

Hashmi, I. A., Kantlehner, W., & Ivanov, I. C. (2008). A New Simple Method for the Preparation of Aryl Formates from Phenols. Zeitschrift für Naturforschung B, 63(4), 478-480. [Link]

-

University of Toronto, Department of Chemistry. "SAFE OPERATING PROCEDURE – Using Triphosgene in Lab." [Link]

-

Inoue, M., Sumii, Y., & Furuya, T. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(49), 31441-31449. [Link]

-

Hashmi, I. A., Kantlehner, W., & Ivanov, I. C. (2008). A New Simple Method for the Preparation of Aryl Formates from Phenols. Sci-Hub. [Link]

-

Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-36. [Link]

-

Organic Syntheses, "S,S-Di(pyridin-2-yl)carbonodithioate." [Link]

-

Pathan, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(13), 4057. [Link]

- U.S.

-

Reddit, "Using triphosgene safety precautions." [Link]

-

Mphahamele, M. J. (2020). A decade review of triphosgene and its applications in organic reactions. Journal of the Iranian Chemical Society, 17(10), 2447-2470. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1001095-14-2|4-Fluoro-3-methylphenyl carbonochloridate|BLD Pharm [bldpharm.com]

- 5. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 6. US5274164A - Preparation of aryl chloroformates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]

Role of fluorine in 4-Fluoro-3-methylphenyl carbonochloridate

An In-depth Technical Guide: The Strategic Role of Fluorine in 4-Fluoro-3-methylphenyl carbonochloridate

Executive Summary

4-Fluoro-3-methylphenyl carbonochloridate is a specialized chemical intermediate that has garnered significant interest within the pharmaceutical and agrochemical industries. Its utility is not merely as a linker or protecting group, but as a strategic tool for modulating molecular properties. The key to its efficacy lies in the judicious placement of a fluorine atom on the phenyl ring. This guide elucidates the multifaceted role of this fluorine atom, detailing how its unique electronic properties—a potent inductive electron-withdrawing effect combined with a subtler mesomeric electron-donating effect—influence the reagent's stability, reactivity, and the ultimate pharmacological profile of its derivatives. We will explore the synthesis of this compound, its reaction mechanisms, and provide field-proven protocols for its application, offering researchers and drug development professionals a comprehensive understanding of how to leverage its properties for molecular innovation.

Introduction: The Fluorine Advantage in Chemical Synthesis

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of commercially successful drugs.[1] The fluorine atom, despite its simple structure, imparts a range of desirable properties, including enhanced metabolic stability, increased bioavailability, and modulated acidity/basicity of nearby functional groups. 4-Fluoro-3-methylphenyl carbonochloridate serves as a prime example of a reagent designed to introduce a fluorinated aryl moiety into a target molecule. Its precursor, 4-Fluoro-3-methylphenol, is a critical building block for drug candidates targeting viral infections, fungal diseases, and various metabolic disorders.[2] This guide provides a deep dive into the specific contributions of the fluorine atom in this reagent, moving beyond a simple catalog of reactions to an analysis of the underlying chemical principles.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The properties of the related compound, (4-fluoro-3-methoxyphenyl) carbonochloridate, are summarized below for reference.

| Property | Value | Source |

| Molecular Formula | C8H6ClFO3 | PubChem[3] |

| Molecular Weight | 204.58 g/mol | PubChem[3] |

| XLogP3 | 2.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

Characterization of compounds like this relies on a suite of analytical techniques. In the ¹H NMR spectrum of a similar structure, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, the presence of the fluorine atom complicates the aromatic region, causing distinct splitting patterns: a doublet for the proton at C6 (δ = 8.13 ppm), a multiplet for the proton at C3 (δ = 8.03 ppm), and a triplet for the proton at C2 (δ = 7.40 ppm).[4] The methyl group signal typically appears as a singlet around δ = 2.32 ppm.[4]

The Dichotomy of Fluorine's Electronic Effects

The influence of the fluorine atom on the reactivity of 4-Fluoro-3-methylphenyl carbonochloridate is dominated by its powerful and competing electronic effects.

Inductive Effect (-I)

Due to its position as the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect (σI = 0.51).[5] This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring and towards the fluorine atom.[6] This withdrawal of electron density makes the attached carbon atom gain a net positive charge, which in turn influences the entire π-system.[7]

Mesomeric Effect (+M)

Conversely, the lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system, an electron-releasing phenomenon known as the mesomeric or resonance effect (σR = -0.34).[5] This +M effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the fluorine atom.[6]

The Net Result: Modulated Reactivity

In aromatic systems, the inductive (-I) and mesomeric (+M) effects of halogens are in opposition. For fluorine, the strong -I effect generally outweighs the +M effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the +M effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[6] This interplay is crucial:

-

Enhanced Electrophilicity: The net electron-withdrawing character of the 4-fluoro-3-methylphenyl group increases the partial positive charge on the carbonyl carbon of the carbonochloridate moiety. This makes the reagent a more potent electrophile.

-

Improved Leaving Group: The electron-withdrawing nature of the ring stabilizes the resulting 4-fluoro-3-methylphenoxide anion, making it a better leaving group and accelerating nucleophilic substitution reactions at the carbonyl carbon.

The diagram below illustrates these competing electronic forces.

Caption: Competing electronic effects of fluorine on the aryl ring.

Synthesis and Key Reactions

Synthesis of the Reagent

The synthesis of 4-Fluoro-3-methylphenyl carbonochloridate is typically achieved via a two-step process starting from 4-fluoro-3-methylaniline.

-

Diazotization-Hydrolysis: The precursor, 4-Fluoro-3-methylphenol, is often synthesized from 4-fluoro-3-methylaniline.[8] This involves a diazotization reaction, where the aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.[8] This salt is then hydrolyzed, typically by heating in an aqueous solution, to yield the corresponding phenol.[8][9]

-

Phosgenation: The resulting 4-Fluoro-3-methylphenol is then reacted with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene, diphosgene) to form the final carbonochloridate product.[10] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

The overall synthesis workflow is depicted below.

Caption: General synthesis workflow for the title compound.

Primary Application: Carbamate Formation

A primary use of 4-Fluoro-3-methylphenyl carbonochloridate is in the formation of carbamates through reaction with primary or secondary amines. This reaction is fundamental in creating linkages in bioactive molecules and for installing protecting groups. The fluorine atom's electronic influence makes this reaction efficient and clean.

The general mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon, followed by the elimination of the stable 4-fluoro-3-methylphenoxide and a proton to form the stable carbamate product.

Caption: Logical workflow for carbamate formation.

Experimental Protocol: Synthesis of a Phenyl Carbamate Derivative

This protocol provides a self-validating, step-by-step methodology for the synthesis of a carbamate from a generic primary amine, highlighting the causality behind each step.

Objective: To synthesize N-(some-alkyl/aryl)-4-fluoro-3-methylphenoxy-carboxamide.

Materials:

-

4-Fluoro-3-methylphenyl carbonochloridate (1.0 eq)

-

Primary Amine (R-NH₂) (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

-

Reactor Setup & Inert Atmosphere (Trustworthiness Pillar):

-

Action: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

-

Causality: 4-Fluoro-3-methylphenyl carbonochloridate is highly reactive and moisture-sensitive. Water can hydrolyze the carbonochloridate back to the phenol, reducing yield and creating impurities. An inert atmosphere prevents this side reaction.

-

-

Reagent Dissolution (Experience Pillar):

-

Action: Dissolve the primary amine (1.05 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM.

-

Causality: Using a slight excess of the amine ensures the complete consumption of the more valuable carbonochloridate reagent. The base is crucial; it neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

-

-

Controlled Addition of the Carbonochloridate (Expertise Pillar):

-

Action: Dissolve 4-Fluoro-3-methylphenyl carbonochloridate (1.0 eq) in a separate volume of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

-

Causality: The reaction is exothermic. Slow, cooled addition prevents a rapid temperature increase, which could lead to side reactions and degradation of the product. This ensures a clean and controlled reaction profile.

-

-

Reaction Monitoring:

-

Action: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carbonochloridate spot has disappeared.

-

Causality: TLC provides a simple, real-time assessment of the reaction's completion, preventing premature workup or unnecessarily long reaction times.

-

-

Aqueous Workup (Self-Validation System):

-

Action: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Causality: The NaHCO₃ wash removes any excess acid (HCl) and the phenol byproduct. The brine wash removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.

-

-

Drying and Solvent Removal:

-

Action: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Complete removal of water is essential before solvent evaporation to prevent potential hydrolysis of the product during storage.

-

-

Purification:

-

Action: Purify the resulting crude product by flash column chromatography or recrystallization as appropriate.

-